6-Chloro-2-hydroxy-quinoline-4-carboxylic acid
Overview
Description
6-Chloro-2-hydroxy-quinoline-4-carboxylic acid is a quinoline derivative with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a chlorine atom at the 6th position, a hydroxyl group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to form quinoline-2,4-dicarboxylic acid . This method is efficient and environmentally friendly, utilizing microwave irradiation to accelerate the reaction.
Another method involves the condensation of anthranilic acid derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . This reaction typically requires the presence of a catalyst and can be carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of recyclable catalysts and solvent-free reaction conditions are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-hydroxy-quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions include quinoline-2,4-dione derivatives, alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Chloro-2-hydroxy-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-hydroxy-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds with biological macromolecules, influencing their activity. The chlorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Comparison with Similar Compounds
6-Chloro-2-hydroxy-quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:
2-Hydroxyquinoline-4-carboxylic acid: Lacks the chlorine atom, resulting in different chemical properties and biological activities.
4-Hydroxyquinoline-2-carboxylic acid: The positions of the hydroxyl and carboxylic acid groups are reversed, leading to variations in reactivity and applications.
6-Chloro-4-hydroxyquinoline-2-carboxylic acid: Similar structure but with the hydroxyl and carboxylic acid groups at different positions, affecting its chemical behavior.
The unique combination of functional groups in this compound makes it a versatile compound with distinct advantages in various applications.
Properties
IUPAC Name |
6-chloro-2-oxo-1H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYRRFUUZGORKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-30-4 | |
Record name | 6-chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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